molecular formula C16H17FN8 B6438994 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2548986-73-6

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6438994
CAS No.: 2548986-73-6
M. Wt: 340.36 g/mol
InChI Key: AFTKUZUVIBHBMN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 2, a 1H-pyrazol-1-yl group at position 6, and a piperazine ring at position 2. The piperazine is further substituted with a 5-fluoropyrimidin-4-yl group.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN8/c1-12-21-14(9-15(22-12)25-4-2-3-20-25)23-5-7-24(8-6-23)16-13(17)10-18-11-19-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTKUZUVIBHBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound A : 4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1172552-91-8)
  • Structure : Replaces the 5-fluoropyrimidin-4-yl group with a 2,4-difluorobenzoyl moiety.
  • Molecular Formula : C₁₉H₁₈F₂N₆O (MW: 384.38 g/mol).
  • The difluoro substitution may enhance aromatic stacking but lacks the nucleotide-mimicking pyrimidine ring, possibly altering target specificity .
Compound B : 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775544-89-2)
  • Structure : Features a 3-fluoro-4-methylbenzoyl group on piperazine and a trifluoromethyl group at position 4.
  • Molecular Formula : C₁₈H₁₇F₄N₅O (MW: 382.36 g/mol).
  • The methyl group on benzoyl may sterically hinder interactions with flat binding pockets compared to the parent compound’s planar fluoropyrimidine .

Core Modifications and Linker Variations

Compound C : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Structure: Incorporates a butanone linker between piperazine and pyrazole.
  • Key Differences :
    • The ketone linker introduces conformational flexibility and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability due to oxidative susceptibility .
    • The trifluoromethylphenyl group enhances electron-withdrawing effects, contrasting with the parent compound’s fluoropyrimidine .
Compound D : 2-(Piperazin-1-yl)pyrimidine
  • Structure : Simplified core lacking substituents beyond the piperazine and pyrimidine.
  • Key Differences :
    • Absence of methyl, pyrazole, and fluoropyrimidine groups results in lower molecular weight (MW: ~192 g/mol) and reduced steric bulk.
    • Likely exhibits weaker target affinity due to fewer interaction sites but serves as a scaffold for derivatization .

Pyrazolo-Pyrimidine Derivatives

Compound E : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
  • Structure: Fused pyrazolo-pyrimidine core with imino and amine groups.
  • The imino group may participate in tautomerism, altering electronic properties compared to the parent compound’s fluoropyrimidine .

Pharmacological and Physicochemical Comparisons

Parameter Parent Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~387 (estimated) 384.38 382.36 ~420 (estimated)
LogP ~2.5 (predicted) ~3.1 ~3.8 ~2.8
Key Functional Groups Fluoropyrimidine, Pyrazole Difluorobenzoyl Trifluoromethyl Ketone linker
Target Affinity High (kinase inhibition) Moderate High (lipophilic targets) Variable
Metabolic Stability Moderate (fluorine reduces oxidation) Low (benzoyl hydrolysis) High (CF₃ stability) Low (ketone oxidation)

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